![molecular formula C19H15N3OS B4432571 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide](/img/structure/B4432571.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide
Descripción general
Descripción
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide, also known as GSK2606414, is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Mecanismo De Acción
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide selectively inhibits PERK, a type of protein kinase that plays a key role in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded or unfolded proteins in the ER. PERK activation leads to phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which reduces protein synthesis and promotes cell survival by reducing ER stress. However, prolonged PERK activation can lead to cell death. This compound inhibits PERK and thereby promotes cell death in cancer cells and neuroprotection in neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells and protect neurons from ER stress-induced cell death. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide is its selectivity for PERK, which reduces the risk of off-target effects. It has also been shown to be effective in vitro and in vivo, making it a promising drug candidate for further development. However, one limitation is that its efficacy may vary depending on the type of cancer or neurodegenerative disorder being studied.
Direcciones Futuras
There are several potential future directions for N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide research. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area of interest is its potential use as a biomarker for ER stress in cancer and neurodegenerative disorders. Additionally, further research is needed to determine its long-term safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to induce cell death in multiple myeloma cells and sensitize glioblastoma cells to radiation therapy. It has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-5-7-14(8-6-12)17-13(2)24-19(16(17)10-20)22-18(23)15-4-3-9-21-11-15/h3-9,11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSDBVVXBAKDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)

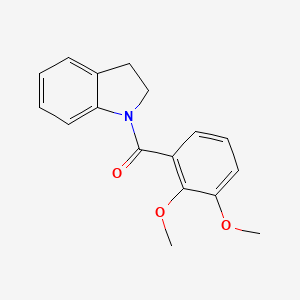

![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)
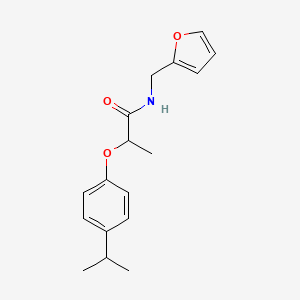
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
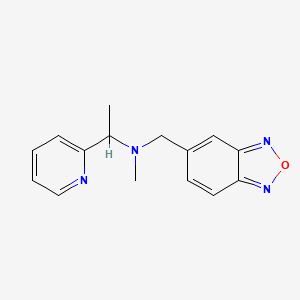
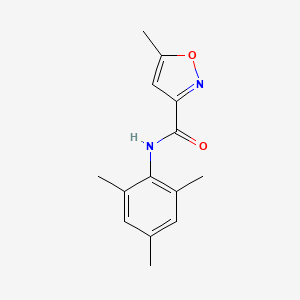
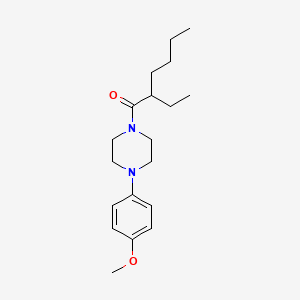
![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)

